6-Amino-5-formamido-uracil

描述

BenchChem offers high-quality 6-Amino-5-formamido-uracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-5-formamido-uracil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

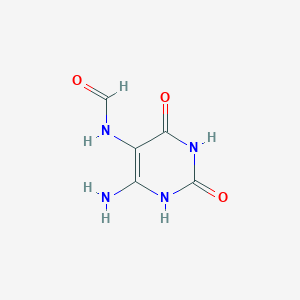

N-(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-3-2(7-1-10)4(11)9-5(12)8-3/h1H,(H,7,10)(H4,6,8,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFCLTUTLJGYOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NC1=C(NC(=O)NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578005 |

Source

|

| Record name | N-(6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10184-00-6 |

Source

|

| Record name | N-(6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-Amino-5-formamido-uracil chemical structure and physicochemical properties

An In-depth Technical Guide to 6-Amino-5-formamido-uracil: Structure, Properties, and Biological Significance

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Amino-5-formamido-uracil, a critical molecule in the study of oxidative DNA damage. This document delves into its chemical structure, physicochemical properties, and synthesis. The primary focus is on its role as a significant DNA lesion, detailing its formation from oxidative purine damage, its mutagenic consequences, and the cellular mechanisms for its repair via the Base Excision Repair (BER) pathway. Detailed experimental protocols for its detection and quantification using liquid chromatography-mass spectrometry (LC-MS/MS) are provided for researchers in drug development, toxicology, and molecular biology.

Introduction: The Significance of a Damaged Base

In the fields of molecular biology and drug development, understanding the mechanisms of DNA damage and repair is paramount. 6-Amino-5-formamido-uracil is a pyrimidine derivative that, in its nucleobase form (as 2,6-diamino-4-hydroxy-5-formamidopyrimidine, known as FapyGua, or 4,6-diamino-5-formamidopyrimidine, known as FapyAde), represents one of the most common and biologically significant DNA lesions arising from oxidative stress.[1][2]

Formed by the attack of reactive oxygen species (ROS) on purine bases within the DNA helix, these formamidopyrimidine lesions (Fapys) are often generated in yields comparable to or even exceeding that of the more widely studied 8-oxoguanine.[1][3] Their presence in DNA can block replication and transcription, and if unrepaired, they are miscoding, leading to mutations that can contribute to carcinogenesis and other disease states.[1][3] This guide offers a detailed examination of this molecule, from its fundamental chemical properties to its complex biological interactions, providing a crucial resource for scientists working to unravel the complexities of DNA damage and repair.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecular characteristics of 6-Amino-5-formamido-uracil is essential for its study and application in research.

Chemical Identity

-

IUPAC Name: N-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide

-

CAS Number: 10184-00-6[4]

-

Molecular Formula: C₅H₆N₄O₃[4]

-

Molecular Weight: 170.13 g/mol [4]

-

Chemical Structure:

-

SMILES: C1=C(NC(=O)NC1=O)N(C=O)

-

InChI: InChI=1S/C5H6N4O3/c6-3-2(9-1-10)4(12)8-5(13)7-3/h1H,(H,8,12,13)(H3,6,7,9)

-

InChIKey: VUQJJFONYBUMRK-UHFFFAOYSA-N

-

Physicochemical Data

The physicochemical properties of 6-Amino-5-formamido-uracil are summarized in the table below. These properties are critical for designing experimental conditions for its synthesis, purification, and analysis, including solvent selection and chromatographic parameters.

| Property | Value | Source |

| Appearance | White crystalline solid | [4] |

| Molecular Weight | 170.13 g/mol | [4] |

| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 12.58 ± 0.20 | |

| LogP (Predicted) | -0.496 | [4] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Spectroscopic Characterization

Rationale for Synthesis

While 6-Amino-5-formamido-uracil is primarily studied as a product of DNA damage, its chemical synthesis is crucial for producing standards for analytical quantification and for creating synthetic oligonucleotides to study its biological effects. A common synthetic strategy involves the formylation of a 5,6-diaminouracil precursor.

A practical method for the synthesis of related 6-amino-5-carboxamidouracils involves the condensation of 5,6-diaminouracil derivatives with carboxylic acids.[5][6] For the specific synthesis of the formamido derivative, 5,6-diaminouracil can be reacted with a suitable formylating agent.

Synthetic Pathway Overview:

Spectroscopic Profile

The structural confirmation of synthesized 6-Amino-5-formamido-uracil relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include distinct peaks for the N-H protons of the uracil ring and the amino group, which are exchangeable with D₂O. A characteristic singlet for the formyl proton (-CHO) would be observed, typically downfield. A singlet for the C5-H of the uracil ring is also expected.

-

¹³C NMR: Carbonyl carbons (C2, C4, and the formyl carbon) would appear at the low-field end of the spectrum. Signals for the C5 and C6 carbons of the pyrimidine ring would also be present.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive mode would show a prominent protonated molecular ion [M+H]⁺ at m/z 171.05.

-

Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, including the loss of the formyl group (29 Da) and fragments corresponding to the uracil ring structure.

-

-

UV-Vis Spectroscopy:

Biological Significance: A Key Lesion in Oxidative DNA Damage

The primary relevance of 6-Amino-5-formamido-uracil in biomedical research is as a DNA adduct. Specifically, its nucleoside forms, FapyGua (from guanine) and FapyAde (from adenine), are major products of oxidative DNA damage.[1][2]

Mechanism of Formation

Oxidative stress, through agents like ionizing radiation or endogenous metabolic processes, generates hydroxyl radicals (•OH). These radicals can attack the C8 position of purine bases (guanine and adenine), forming a C8-OH-adduct radical. This intermediate is a common precursor to both the well-known 8-oxopurines and the formamidopyrimidines. A one-electron reduction of this radical leads to the opening of the imidazole ring, yielding the Fapy lesion.[1]

Mutagenic Consequences

Fapy lesions are highly mutagenic. During DNA replication, DNA polymerases often misinterpret the open-ring structure, leading to the insertion of an incorrect base opposite the lesion. Specifically, FapyGua frequently leads to the insertion of adenine, resulting in G→T transversion mutations after the subsequent round of replication.[1] In mammalian cells, the mutagenicity of FapyGua has been shown to be even greater than that of 8-hydroxyguanine, underscoring its critical role in the etiology of mutations linked to oxidative stress.[1]

Cellular Repair: The Base Excision Repair (BER) Pathway

To counteract the deleterious effects of Fapy lesions, cells have evolved a robust defense mechanism: the Base Excision Repair (BER) pathway.[1][9] This multi-step process efficiently recognizes and removes the damaged base.

-

Recognition and Excision: The process is initiated by a specific DNA glycosylase that recognizes the Fapy lesion and cleaves the N-glycosidic bond, excising the damaged base and leaving an apurinic/apyrimidinic (AP) site. Several glycosylases can act on Fapy lesions, including OGG1 (primarily for FapyGua), NTH1, and NEIL1 (for FapyAde).[3][10]

-

AP Site Incision: An AP endonuclease (APE1 in mammals) cleaves the phosphodiester backbone 5' to the AP site.

-

Synthesis and Ligation: DNA polymerase β (Pol β) removes the remaining sugar-phosphate residue and synthesizes the correct nucleotide into the gap. Finally, DNA ligase seals the nick in the DNA backbone, restoring the integrity of the strand.

Experimental Protocol: Quantification of Fapy Lesions in DNA by LC-MS/MS

The gold standard for the accurate quantification of Fapy lesions (as FapyGua and FapyAde) is isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and specificity.

Rationale

The protocol involves the enzymatic hydrolysis of DNA to release the modified bases, followed by chromatographic separation and detection by MS/MS. The use of stable isotope-labeled internal standards is critical for correcting for any sample loss during preparation and for matrix effects during analysis, ensuring accurate quantification.

Step-by-Step Methodology

-

DNA Extraction:

-

Objective: To isolate high-purity DNA from cells or tissues.

-

Procedure: Use a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. Ensure all steps are performed on ice to minimize artifactual oxidation. Quantify the extracted DNA using UV absorbance (e.g., NanoDrop).

-

-

DNA Hydrolysis:

-

Objective: To enzymatically digest the DNA into individual modified bases. Formic acid hydrolysis can be used but may lead to the degradation of Fapy lesions.[11] Enzymatic digestion is generally preferred.

-

Procedure:

-

To 50 µg of DNA, add a known amount of stable isotope-labeled FapyGua and FapyAde internal standards.

-

Add a buffer solution containing nuclease P1 and incubate at 37°C for 2 hours. This digests the DNA into deoxynucleoside monophosphates.

-

Add alkaline phosphatase and continue incubation at 37°C for another 2 hours. This dephosphorylates the mononucleotides to deoxynucleosides.

-

Alternatively, a combination of DNase I, nuclease P1, and phosphodiesterase I followed by alkaline phosphatase can be used.

-

-

-

Sample Cleanup (Optional but Recommended):

-

Objective: To remove enzymes and other interfering substances.

-

Procedure: Use a centrifugal filter unit (e.g., 3 kDa molecular weight cutoff) to separate the low molecular weight bases from the high molecular weight enzymes.

-

-

LC-MS/MS Analysis:

-

Objective: To separate and quantify the Fapy lesions.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatography:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.[12]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM). Set up specific precursor-to-product ion transitions for both the native Fapy lesions and their corresponding isotope-labeled internal standards.

-

-

Conclusion

6-Amino-5-formamido-uracil, through its nucleobase forms FapyGua and FapyAde, stands as a cornerstone in the study of oxidative DNA damage. Its formation is a direct consequence of oxidative stress, a process implicated in aging, cancer, and neurodegenerative diseases. The high mutagenicity of Fapy lesions, potentially exceeding that of 8-oxoguanine, highlights their biological threat. Concurrently, the cellular commitment to their removal via the Base Excision Repair pathway underscores their significance. For researchers, the ability to accurately synthesize and quantify these lesions provides a powerful tool to probe the intricate balance between DNA damage and repair, offering insights that are critical for the development of novel diagnostics and therapeutic strategies.

References

-

Hu, J., de Souza-Pinto, N. C., Haraguchi, K., Hogue, B. A., Jaruga, P., Greenberg, M. M., Dizdaroglu, M., & Bohr, V. A. (2005). Repair of formamidopyrimidines in DNA involves different glycosylases: role of the OGG1, NTH1, and NEIL1 enzymes. The Journal of Biological Chemistry, 280(49), 40544–40551. [Link]

-

Dizdaroglu, M., Kirkali, G., & Jaruga, P. (2008). Formamidopyrimidines in DNA: mechanisms of formation, repair, and biological effects. Free Radical Biology and Medicine, 45(12), 1610–1621. [Link]

-

Hu, J., de Souza-Pinto, N. C., Haraguchi, K., Hogue, B. A., Jaruga, P., Greenberg, M. M., Dizdaroglu, M., & Bohr, V. A. (2005). Repair of Formamidopyrimidines in DNA Involves Different Glycosylases. Semantic Scholar. [Link]

-

Wiederholt, C. J., Delaney, M. O., Pope, M. A., David, S. S., & Greenberg, M. M. (2003). Repair of DNA Containing Fapy·dG and Its β-C-Nucleoside Analogue by Formamidopyrimidine DNA Glycosylase and MutY. Biochemistry, 42(31), 9505–9510. [Link]

-

Lee, Y. J., & David, S. S. (2008). Efficient Removal of Formamidopyrimidines by 8-Oxoguanine Glycosylases. Biochemistry, 47(3), 856-865. [Link]

-

Dizdaroglu, M. (2008). Measurement of formamidopyrimidines in DNA. Free Radical Biology and Medicine, 45(12), 1622-1632. [Link]

-

PubChem. (n.d.). 6-Amino-5-formamido-1,3-dimethyluracil. National Center for Biotechnology Information. [Link]

-

Dizdaroglu, M. (2008). Measurement of formamidopyrimidines in DNA. PubMed, 45(12), 1622-32. [Link]

-

Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 83. [Link]

-

Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PMC, 7, 83. [Link]

-

Danjolli-Hashani, D., Celik, S., & Selen-Isbilir, S. (2023). Determination of 8-OHGua by LC-MS/MS after Acid Hydrolysis of Oxidative Damaged DNA. Analytical and Bioanalytical Chemistry Research, 10(4), 403-409. [Link]

-

SIELC Technologies. (2018, May 17). Separation of 6-Amino-5-formamido-1,3-dimethyluracil on Newcrom R1 HPLC column. [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Uracil Derivatives and Some of Their Reactions. [Link]

-

Tang, Y., & Zhang, Y. (2020). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Analytical and Bioanalytical Chemistry, 412(28), 7861–7873. [Link]

-

Radiation Research. (2002). Detection and characterization of formamido lesions in DNA by liquid chromatography-mass spectrometry. PubMed, 158(4), 538-42. [Link]

-

Organic Syntheses. (n.d.). 5,6-DIAMINOURACIL HYDROCHLORIDE. [Link]

-

RSC Advances. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Uracil. [Link]

-

Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218–220. [Link]

-

PhotochemCAD. (n.d.). Uracil. [Link]

Sources

- 1. Formamidopyrimidines in DNA: mechanisms of formation, repair, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of formamidopyrimidines in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repair of formamidopyrimidines in DNA involves different glycosylases: role of the OGG1, NTH1, and NEIL1 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 6. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]

- 8. PhotochemCAD | Uracil [photochemcad.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. sfrbm.org [sfrbm.org]

- 12. 6-Amino-5-formamido-1,3-dimethyluracil | SIELC Technologies [sielc.com]

In-Depth Technical Guide: Mechanisms of Purine Oxidation – From Uric Acid to Allantoin and 6-Amino-5-formamido-uracil (AFU)

Executive Context & Structural Divergence in Purine Metabolism

In mammalian physiology and pharmacological drug development, the oxidative degradation of purines represents a critical metabolic crossroad. A common structural conflation in literature queries involves the oxidation of uric acid versus the oxidation of xanthine/paraxanthine derivatives.

As an application scientist, it is vital to establish the biochemical causality dictated by the C8 position of the purine ring:

-

The Uric Acid Pathway: Uric acid possesses a carbonyl group at the C8 position. Its enzymatic or electrochemical oxidation strictly yields ureido-derivatives (canonically allantoin ) via a 5-hydroxyisourate (5-HIU) intermediate .

-

The Xanthine/AFU Pathway: Purines lacking the C8 carbonyl—such as xanthine, or methylxanthines like caffeine and paraxanthine—undergo oxidative cleavage of the imidazole ring to yield formamido-uracil derivatives, specifically 6-amino-5-formamido-uracil (AFU) or its acetylated/methylated analog AFMU .

This whitepaper dissects both mechanisms, providing researchers and drug developers with the authoritative chemical logic, self-validating experimental protocols, and quantitative parameters required to study these parallel oxidation pathways.

Mechanistic Pathways of Purine Oxidation

The Canonical Uric Acid Oxidation to Allantoin

Uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione) is the terminal product of purine catabolism in humans due to a pseudogenized urate oxidase (Uox) gene. In other mammals, or during recombinant rasburicase therapy, uric acid is oxidized in a strictly ordered, three-step cascade:

-

C4-C5 Epoxidation/Hydroxylation: Urate oxidase catalyzes the cofactor-independent addition of molecular oxygen across the C4-C5 double bond. The intermediate rapidly hydrates to form the unstable 5-hydroxyisourate (5-HIU) .

-

Hydrolytic Ring Cleavage: 5-HIU hydrolase attacks the pyrimidine ring, yielding the transient intermediate OHCU (2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline).

-

Decarboxylation: OHCU decarboxylase facilitates the loss of CO2 , collapsing the structure into the highly soluble, renally excretable (S)-allantoin .

The Xanthine Oxidation to 6-Amino-5-formamido-uracil (AFU)

When researchers target the synthesis or metabolic tracking of 6-amino-5-formamido-uracil (AFU) , the starting material must be a xanthine-state purine (where C8 is a methine group, -CH=). In the liver, this is predominantly mediated by Cytochrome P450 1A2 (CYP1A2) .

-

Electrophilic Attack: CYP1A2 (or an electrochemical anode) abstracts an electron from the N7-C8-N9 imidazole system, leading to C8 hydroxylation.

-

Imidazole Ring Opening: The instability of the resulting 8-hydroxyxanthine tautomer forces a nucleophilic attack by water. The N7-C8 and N9-C8 bonds are cleaved.

-

Formyl Retention: Because C8 was a methine carbon, the cleavage leaves a formyl group (-CHO) covalently attached to the N5 amine of the remaining pyrimidine ring, generating 6-amino-5-formamido-uracil (AFU) . In caffeine metabolism, N-acetyltransferase 2 (NAT2) further acetylates the C6 amine, yielding AFMU (5-acetylamino-6-formylamino-3-methyluracil).

Mechanistic divergence of purine oxidation based on C8 substitution.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to confirm causality and prevent false positives.

Protocol 1: Real-Time Kinetic Tracking of Uric Acid to 5-HIU

Objective: Capture the transient 5-HIU intermediate before it degrades to allantoin.

-

Causality: 5-HIU has a half-life of ~20 minutes at physiological pH. Ex-situ analysis fails because the intermediate decomposes during column transit. In-situ spectrophotometry is mandatory.

-

Step-by-Step:

-

Prepare a 100 µM solution of uric acid in 50 mM sodium borate buffer (pH 8.5). Note: Alkaline pH stabilizes 5-HIU slightly longer than neutral pH.

-

Blank a dual-beam UV-Vis spectrophotometer with the buffer.

-

Inject 0.1 U/mL of recombinant Aspergillus flavus urate oxidase directly into the sample cuvette.

-

Immediately initiate a kinetic scan from 250 nm to 350 nm at 30-second intervals.

-

-

System Validation: The protocol is validated by the presence of an isosbestic point at 292 nm . If the isosbestic point shifts, it indicates a side-reaction (e.g., non-enzymatic oxidation by ambient ROS) rather than direct conversion to 5-HIU.

Protocol 2: Electrochemical Synthesis & Isolation of AFU/AFMU

Objective: Synthesize formamido-uracils from xanthine feedstocks without over-oxidizing the pyrimidine ring.

-

Causality: Chemical oxidants (like H2O2 or lead dioxide ) often cause complete degradation of the purine ring. Controlled-potential electrolysis on modified electrodes prevents this.

-

Step-by-Step:

-

Fabricate a working electrode using a carbon screen-printed electrode (CSPE) modified with Gold Nanoparticles (AuNPs) and a 0.5% Nafion matrix . Causality: AuNPs lower the oxidation overpotential, while Nafion (a cation-exchange polymer) repels anionic interferents.

-

Submerge the electrode in a 0.1 M phosphate buffer (pH 7.4) containing 5 mM paraxanthine.

-

Apply a constant anodic potential of +1.23 V vs. Ag/AgCl.

-

Extract the electrolyte every 10 minutes and quench with cold methanol (1:1 v/v).

-

Analyze via LC-MS/MS using a C18 column (Gradient: 5% to 95% Acetonitrile in 0.1% Formic Acid).

-

-

System Validation: Monitor the Multiple Reaction Monitoring (MRM) transition for AFMU. The parent ion [M+H]+ at m/z 227.2 must fragment to a daughter ion at m/z 184.1 (loss of the acetyl group). The retention of the formyl group confirms successful imidazole cleavage without pyrimidine destruction.

Self-validating experimental workflow for the electrochemical synthesis and detection of formamido-uracils.

Quantitative Data Synthesis

To facilitate rapid assay development, the physicochemical and analytical properties of the key purine oxidation metabolites are summarized below.

| Analyte | Precursor | Oxidation State at C8 | Primary Catalyst | Detection m/z [M+H]+ | Physiological Stability |

| Uric Acid | Xanthine | Carbonyl (=O) | Xanthine Oxidase | 169.1 | Stable |

| 5-Hydroxyisourate | Uric Acid | Carbonyl (=O) | Urate Oxidase | 185.1 | Highly Unstable ( t1/2 ~20 min) |

| (S)-Allantoin | 5-HIU | Ureido | OHCU Decarboxylase | 159.1 | Stable (Renally Excreted) |

| Paraxanthine | Caffeine | Methine (-CH=) | CYP1A2 (Demethylation) | 181.2 | Moderate ( t1/2 ~3-5 hours) |

| AFMU | Paraxanthine | Formamido (-CHO) | CYP1A2 (Ring Cleavage) | 227.2 | Stable (Urinary Biomarker) |

| AFU | Xanthine | Formamido (-CHO) | Electrochemical Anode | 171.1 | Stable |

Table 1: Comparative analytical metrics for purine oxidation states and their respective ring-cleavage products.

References

-

Completing the uric acid degradation pathway through phylogenetic comparison of whole genomes Proceedings of the National Academy of Sciences (PNAS) / PubMed URL:[Link]

-

Caffeine: Cognitive and Physical Performance Enhancer or Psychoactive Drug? National Institutes of Health (NIH) / PMC URL:[Link]

-

On the Mechanism of Uric Acid Oxidation with Lead Dioxide and with Alkaline Hydrogen Peroxide International Journal of Chemical Science / ResearchGate URL:[Link]

-

A Nanostructured Sensor Based on Gold Nanoparticles and Nafion for Determination of Uric Acid Sensors (MDPI) URL:[Link]

Metabolic pathways involving 6-Amino-5-formamido-uracil intermediates

An In-Depth Technical Guide to Metabolic Pathways Involving Formamidopyrimidine Intermediates

Introduction

Within the intricate landscape of cellular metabolism and genomic maintenance, the byproducts of oxidative stress represent a constant threat to the fidelity of our genetic blueprint. While lesions such as 8-oxoguanine are widely recognized, a class of ring-opened purine derivatives known as formamidopyrimidines are equally significant yet often less discussed. These lesions, including 4,6-diamino-5-formamidopyrimidine (Fapy-Ade) and 2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy-Gua), alongside related structures like 6-Amino-5-formamido-uracil, arise from reactive oxygen species attacking DNA.[1] Their formation is a critical event, as these altered bases are highly mutagenic and their accumulation is implicated in numerous pathologies, from cancer to metabolic syndrome.[1]

This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the metabolic pathways involving these crucial intermediates. We will delve into the mechanisms of their formation, the primary cellular response through the Base Excision Repair (BER) pathway, the key enzymatic players, and the state-of-the-art analytical methodologies essential for their detection and quantification. By synthesizing technical accuracy with field-proven insights, this guide aims to illuminate the causality behind experimental choices and provide a robust framework for investigating the biological and clinical relevance of formamidopyrimidine DNA lesions.

Chapter 1: The Genesis of Damage: Formation and Chemistry of Formamidopyrimidine Lesions

The formation of a formamidopyrimidine lesion is not a direct event but rather the outcome of a specific chemical cascade initiated by oxidative damage to purine bases within the DNA helix. Understanding this mechanism is fundamental to appreciating their biological context and the rationale behind their repair.

The Common Radical Precursor

The process begins with an attack by a hydroxyl radical (•OH), a potent reactive oxygen species, at the C8 position of a purine base (guanine or adenine). This attack generates a C8-OH-adduct radical. This radical is a critical branching point. It can undergo one-electron oxidation to form the well-known 8-hydroxypurines (e.g., 8-oxo-7,8-dihydroguanine, or 8-oxoGua). Alternatively, and of central importance to this guide, it can undergo one-electron reduction. This reduction event destabilizes the imidazole ring of the purine, leading to its cleavage and the formation of a formamidopyrimidine lesion.[1] This shared origin explains why the levels of 8-oxopurines and formamidopyrimidines are often correlated under conditions of oxidative stress.

dot

Caption: Formation pathway of 8-oxoGua and Fapy-Gua from a common radical intermediate.

Chapter 2: The Cellular Response: Base Excision Repair of Formamidopyrimidines

The cell's primary defense against formamidopyrimidine lesions is the Base Excision Repair (BER) pathway. This highly conserved system is responsible for identifying and removing small, non-helix-distorting base lesions, ensuring genomic stability.[2] The pathway is initiated by a class of enzymes known as DNA glycosylases.

The Key Player: Formamidopyrimidine-DNA Glycosylase (Fpg)

In bacteria, the central enzyme for this process is the Formamidopyrimidine-DNA Glycosylase (Fpg), also known as MutM.[2] Fpg is a bifunctional enzyme, meaning it possesses two distinct catalytic activities that execute the first two steps of BER.[3]

-

N-Glycosylase Activity: Fpg scans the DNA, recognizes the formamidopyrimidine lesion, and flips the damaged base out of the DNA helix into its active site.[2][4] It then cleaves the N-glycosidic bond that links the damaged base to the deoxyribose sugar backbone, excising the lesion.[3]

-

AP Lyase Activity: This cleavage leaves behind an apurinic/apyrimidinic (AP) site, which is itself a toxic intermediate. The second function of Fpg, its AP lyase activity, then cleaves the phosphodiester backbone at the AP site, creating a single-strand break that signals for downstream repair enzymes (polymerases and ligases) to complete the process.[3]

The catalytic mechanism involves a proline residue at the N-terminus acting as a nucleophile to attack the sugar and form a temporary covalent bond known as a Schiff base intermediate, which is characteristic of bifunctional glycosylases.[3]

dot

Caption: Simplified workflow of DNA repair by the Fpg enzyme.

Eukaryotic Counterparts

While bacteria rely heavily on Fpg, the eukaryotic system is more complex. The primary enzyme for removing the analogous oxidative lesion, 8-oxoGua, is OGG1. Eukaryotic cells do possess Fpg homologs, but they exhibit little to no activity on 8-oxoGua.[2] Instead, other glycosylases contribute to the removal of a spectrum of oxidized bases. For instance, Single-strand-selective Monofunctional Uracil-DNA Glycosylase (SMUG1) has been shown to be the primary repair enzyme for oxidized pyrimidines like 5-formyluracil, demonstrating the specialized and sometimes overlapping roles of different glycosylases in maintaining the genome.[5][6]

Chapter 3: State-of-the-Art Analytical Methodologies

The accurate detection and quantification of formamidopyrimidine lesions are paramount for understanding their roles as biomarkers and mutagens. Due to their low physiological concentrations and complex biological matrices, this requires highly sensitive and specific analytical techniques. The undisputed gold standard in this field is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

The Power of LC-MS/MS

LC-MS/MS provides a powerful combination of physical separation and mass-based detection.

-

Liquid Chromatography (LC): The sample is injected into a high-performance liquid chromatography system, typically using a reversed-phase C18 column. This separates the individual DNA components (nucleosides) based on their physicochemical properties, resolving the target lesion from the vast excess of canonical nucleosides.[9]

-

Tandem Mass Spectrometry (MS/MS): As the separated components exit the LC column, they are ionized (usually by electrospray ionization, ESI) and enter the mass spectrometer. In a targeted analysis, the instrument is set to select ions corresponding to the specific mass of the target lesion (the precursor ion). These selected ions are then fragmented, and a specific fragment ion (the product ion) is monitored. This precursor-to-product ion transition is a unique signature of the molecule, providing exceptional specificity.[8][10]

For robust quantification, an isotope dilution strategy is employed, where a known quantity of a stable isotope-labeled version of the analyte is added to the sample at the beginning of the workflow.[7] This internal standard corrects for any sample loss during preparation and for variations in instrument response, ensuring high accuracy.

Experimental Protocol: Quantification of Fapy-Gua in Cellular DNA

This protocol outlines a validated workflow for the analysis of formamidopyrimidine adducts in DNA isolated from cells or tissues.

-

DNA Isolation:

-

Extract genomic DNA using a high-purity commercial kit or standard phenol-chloroform extraction followed by ethanol precipitation. The goal is to obtain DNA with an A260/A280 ratio of ~1.8, free of protein and RNA contamination.

-

-

Enzymatic Hydrolysis to Nucleosides:

-

Rationale: To analyze the DNA bases by LC-MS, the polymer must be broken down into its constituent nucleoside monomers. A combination of enzymes is required for complete digestion.

-

To 20-50 µg of DNA in a microfuge tube, add the stable isotope-labeled internal standard for Fapy-Gua.

-

Add a digestion buffer containing a cocktail of enzymes. A common combination includes Nuclease P1, DNase I, and alkaline phosphatase.[10][11] The use of multiple nucleases with different specificities ensures complete digestion, which is critical for releasing bulky adducts.[11]

-

Incubate the mixture at 37°C for 12-24 hours.

-

-

Sample Cleanup (Optional but Recommended):

-

For complex samples, a solid-phase extraction (SPE) step can be used to remove salts and other interfering substances that could suppress the MS signal.[12]

-

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed sample onto a C18 HPLC column.

-

Elute the nucleosides using a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific mass transitions for the target analyte and its internal standard.

-

dot

Caption: General experimental workflow for DNA adduct analysis by LC-MS/MS.

Data Presentation: Typical LC-MS/MS Parameters

The following table provides example parameters for the targeted analysis of Fapy-Gua. Actual values must be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fapy-Guanosine | 299.1 | 167.1 | 15 |

| 13C,15N-Fapy-Guanosine (IS) | 305.1 | 173.1 | 15 |

Analysis of Urinary Biomarkers

A significant advantage of studying these lesions is their utility as non-invasive biomarkers. Repaired DNA lesions are often excreted in urine. A highly sensitive LC-MS/MS method can directly measure Fapy-Gua in urine samples, often requiring nothing more than dilution, addition of an internal standard, and direct injection.[7][13] This provides a systemic measure of oxidative stress without the need for tissue biopsies.

Chapter 4: Biological and Clinical Significance

The presence of formamidopyrimidine intermediates in DNA is not a benign event. These lesions have profound biological consequences and their measurement provides critical insights into disease states.

A Potent Source of Mutagenesis

When a DNA polymerase encounters a formamidopyrimidine lesion during replication, it can misinterpret the damaged base, leading to the insertion of an incorrect nucleotide opposite it. This results in a point mutation in the daughter strand. Strikingly, studies have shown that the mutagenicity of Fapy-Gua can be even greater than that of the more-studied 8-oxoGua, highlighting its importance as a driver of genetic instability.[1]

Biomarkers of Oxidative Stress and Disease

Because their formation is a direct consequence of oxidative damage, the levels of formamidopyrimidines in both tissue DNA and urine serve as highly reliable biomarkers of oxidative stress.[7][14]

-

Disease Correlation: Elevated levels of these lesions have been observed in animal models of various diseases, including cancer and metabolic syndrome.[1]

-

Environmental Exposures: Animals exposed to environmental toxins and pro-oxidants show a marked accumulation of formamidopyrimidines in their organs, making these lesions useful endpoints for toxicological studies.[1]

Implications for Drug Development and Therapy

The study of formamidopyrimidine metabolism has direct relevance to the pharmaceutical industry.

-

Genotoxicity Screening: Measuring the formation of these DNA adducts is a powerful method for assessing the potential genotoxicity of new drug candidates.[10][11]

-

Evaluating Therapeutic Efficacy: For therapies aimed at reducing oxidative stress (e.g., novel antioxidants), quantifying the reduction in formamidopyrimidine levels can serve as a key indicator of biological efficacy.

-

Oncology: Many cancer therapies work by inducing DNA damage. Understanding and targeting the specific repair pathways that handle lesions like formamidopyrimidines is an active area of research for developing novel combination therapies that can enhance the killing of cancer cells.

Conclusion

The metabolic pathways involving 6-Amino-5-formamido-uracil and its related formamidopyrimidine lesions represent a critical nexus of DNA damage, repair, and disease. Once considered minor byproducts of oxidative stress, they are now understood to be potent mutagens and highly informative biomarkers. Their study, underpinned by the analytical power of LC-MS/MS, provides an invaluable window into the constant battle between genomic damage and cellular repair. For researchers in molecular biology, toxicology, and drug development, a thorough understanding of how these intermediates are formed, processed by enzymes like Fpg, and quantified is essential for advancing our knowledge of disease mechanisms and for developing safer, more effective therapies. Future research will likely focus on further elucidating the complex interplay between different DNA repair pathways in handling these lesions and leveraging them as clinical biomarkers for personalized medicine and preventative health strategies.

References

-

Dalhus, B., et al. (2009). Structural and biochemical studies of a plant formamidopyrimidine-DNA glycosylase reveal why eukaryotic Fpg glycosylases do not excise 8-oxoguanine. Journal of Molecular Biology. Available at: [Link]

-

M-CSA. (n.d.). DNA-formamidopyrimidine glycosylase. Mechanism and Catalytic Site Atlas. Available at: [Link]

-

Gao, L., et al. (2008). METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Biological Mass Spectrometry. Available at: [Link]

-

Malayappan, B., et al. (2007). Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress. Journal of Chromatography A. Available at: [Link]

-

Zhao, H., et al. (2021). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Oncology. Available at: [Link]

-

Le Gorrec, M., et al. (2004). Insights into the DNA repair process by the formamidopyrimidine-DNA glycosylase investigated by molecular dynamics. Biophysical Journal. Available at: [Link]

-

Dizdaroglu, M., Kirkali, G., & Jaruga, P. (2008). Formamidopyrimidines in DNA: mechanisms of formation, repair, and biological effects. Free Radical Biology and Medicine. Available at: [Link]

-

Tchou, J., et al. (1994). Mechanism of action of base release by Escherichia coli Fpg protein: role of lysine 155 in catalysis. Journal of Biological Chemistry. Available at: [Link]

-

King, M. (1997). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. Available at: [Link]

-

Schults, M., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. Available at: [Link]

-

Fleming, A.M., et al. (2015). Quantitative Detection of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Using Chemical Tagging and qPCR. ACS Chemical Biology. Available at: [Link]

-

SIELC Technologies. (2018). 6-Amino-5-formamido-1,3-dimethyluracil. Available at: [Link]

-

NorthEast BioLab. (2024). LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. Available at: [Link]

-

Malayappan, B., et al. (2007). Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2 '-deoxyguano sine by high-performance liquid chromatography-electro spray tandem mass spectrometry as a measure of oxidative stress. ResearchGate. Available at: [Link]

-

Cui, Y. (2021). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. Available at: [Link]

-

Garrett, R.H., & Grisham, C.M. (n.d.). The Synthesis and Degradation of Nucleotides. Virginia.edu. Available at: [Link]

-

Baresova, V., et al. (2012). A New View into the Regulation of Purine Metabolism – The Purinosome. PLoS ONE. Available at: [Link]

-

Jiang, Y., et al. (2021). LC–MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation. Chemical Research in Toxicology. Available at: [Link]

-

Wikipedia. (n.d.). Purine nucleotide cycle. Available at: [Link]

-

Weimann, A., et al. (2001). Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-

Saparbaev, M., et al. (2019). Reading and Misreading 8-oxoguanine, a Paradigmatic Ambiguous Nucleobase. International Journal of Molecular Sciences. Available at: [Link]

-

Gomaa, A.M., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]

-

Gomaa, A.M., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. ResearchGate. Available at: [Link]

-

RSC Publishing. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Available at: [Link]

-

Rumpf, T., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. Available at: [Link]

-

Maiti, A., et al. (2015). Specificity and Catalytic Mechanism in Family 5 Uracil DNA Glycosylase. Journal of Biological Chemistry. Available at: [Link]

-

Phenomenex. (n.d.). A Fast and Effective Quantitation Method for Uracil, 5,6-Dihydrouracil, and 5-Fluorouracil from Human Serum by LC-MS/MS. Available at: [Link]

-

Liu, Y., & Santi, D.V. (2011). Mechanisms and inhibition of uracil methylating enzymes. Current Opinion in Chemical Biology. Available at: [Link]

-

Masaoka, A., et al. (2003). Mammalian 5-formyluracil-DNA glycosylase. 2. Role of SMUG1 uracil-DNA glycosylase in repair of 5-formyluracil and other oxidized and deaminated base lesions. Biochemistry. Available at: [Link]

-

Ferus, M., et al. (2017). High-energy chemistry of formamide: A unified mechanism of nucleobase formation. PNAS. Available at: [Link]

-

Krokan, H.E., et al. (2002). Uracil in DNA and its processing by different DNA glycosylases. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences. Available at: [Link]

-

Al-Joboury, K.R., & Al-Ard, A.M. (2012). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry. Available at: [Link]

-

Roberts, J.Z., & LaBonte, M.J. (2023). The Importance of the Fifth Nucleotide in DNA: Uracil. IntechOpen. Available at: [Link]

-

Le, T.T., & Nam, P.C. (2019). Radical Pathways for the Prebiotic Formation of Pyrimidine Bases from Formamide. The Journal of Physical Chemistry A. Available at: [Link]

-

SMPDB. (n.d.). Pyrimidine Metabolism. Available at: [Link]

-

ATSDR. (1999). Formaldehyde - Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

Fiveable. (n.d.). Key Enzymes in Metabolism to Know for Biochemistry. Available at: [Link]

-

DNAmod. (n.d.). 5-amino-6-(D-ribitylamino)uracil. Available at: [Link]

-

Tang, B.K., et al. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition. Available at: [Link]

-

Zaitseva, E., et al. (2022). Correlated Target Search by Vaccinia Virus Uracil–DNA Glycosylase, a DNA Repair Enzyme and a Processivity Factor of Viral Replication Machinery. International Journal of Molecular Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Detailed metabolic pathways involved and the significant metabolites... Available at: [Link]

-

Rumpf, T., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. Available at: [Link]

-

Vey, J.L. (2006). Crystallization studies of 5'-deoxyadenosyl radical enzymes. DSpace@MIT. Available at: [Link]

-

Chen, D., & Frey, P.A. (2001). Exploring the mechanism of action of lysine 5,6-aminomutase using EPR and ENDOR spectroscopies. Journal of Biological Inorganic Chemistry. Available at: [Link]

Sources

- 1. Formamidopyrimidines in DNA: mechanisms of formation, repair, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and biochemical studies of a plant formamidopyrimidine-DNA glycosylase reveal why eukaryotic Fpg glycosylases do not excise 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Insights into the DNA repair process by the formamidopyrimidine-DNA glycosylase investigated by molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian 5-formyluracil-DNA glycosylase. 2. Role of SMUG1 uracil-DNA glycosylase in repair of 5-formyluracil and other oxidized and deaminated base lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uracil in DNA and its processing by different DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Urinary analysis of 8-oxoguanine, 8-oxoguanosine, fapy-guanine and 8-oxo-2'-deoxyguanosine by high-performance liquid chromatography-electrospray tandem mass spectrometry as a measure of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage [escholarship.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nebiolab.com [nebiolab.com]

- 11. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Detection of 8-Oxo-7,8-dihydro-2′-deoxyguanosine Using Chemical Tagging and qPCR - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 6-Amino-5-formamidouracil: An In-depth NMR and IR Predictive Study

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 6-amino-5-formamidouracil. While direct, experimentally-derived public data for this specific compound is limited, this document leverages a wealth of information from structurally analogous compounds to offer a robust predictive interpretation. By examining the spectral characteristics of closely related N-methylated and other substituted 6-amino-5-carboxamidouracils, we can elucidate the key spectral features of the parent compound, providing a valuable resource for its synthesis, characterization, and application in drug development.

Introduction to 6-Amino-5-formamidouracil and Its Spectroscopic Importance

6-Amino-5-formamidouracil is a key heterocyclic compound, belonging to the pyrimidine family, which serves as a crucial intermediate in the synthesis of various biologically active molecules, including xanthine derivatives.[1][2] Xanthines are notable for their diverse pharmacological activities, acting as adenosine receptor antagonists, and have therapeutic potential in neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in cancer immunotherapy.[2]

The precise structural characterization of 6-amino-5-formamidouracil is paramount for ensuring the purity and identity of this precursor, which directly impacts the quality and efficacy of the resulting therapeutic agents. NMR and IR spectroscopy are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and electronic environment of the compound. This guide will delve into the predictive analysis of its ¹H NMR, ¹³C NMR, and IR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of related 6-amino-5-carboxamidouracil derivatives, the following sections detail the predicted ¹H and ¹³C NMR spectra of 6-amino-5-formamidouracil.[1][2] The spectra of these compounds are often recorded in deuterated dimethyl sulfoxide (DMSO-d₆), which is an excellent solvent for these polar molecules.[1][3]

It is important to note that some 6-amino-5-carboxamidouracil derivatives exhibit a duplication of NMR signals.[2][4] This phenomenon is attributed to the presence of conformational isomers or tautomers, which should be considered during spectral analysis.[2][4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 6-amino-5-formamidouracil is expected to show distinct signals for the protons of the uracil ring, the amino group, and the formamido group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N1-H | ~10.4 | Singlet | The chemical shift of this proton is sensitive to solvent and concentration. |

| N3-H | ~10.6 | Singlet | Similar to N1-H, its chemical shift can be variable. |

| Formyl-H | ~8.1 | Singlet/Doublet | May appear as a singlet or a doublet due to coupling with the adjacent N-H. |

| Formamido-NH | ~8.6 | Singlet/Doublet | Expected to be a broad singlet, but may show coupling to the formyl proton. |

| Amino-NH₂ | ~6.0 - 6.7 | Broad Singlet | The protons of the amino group are typically broad due to quadrupole effects and exchange. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~150 | Carbonyl carbon. |

| C4 | ~150-154 | Carbonyl carbon. |

| C5 | ~87 | Carbon attached to the formamido group. |

| C6 | ~160 | Carbon attached to the amino group. |

| Formyl-C | ~165-170 | Carbonyl carbon of the formamido group. |

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-amino-5-formamidouracil is expected to show characteristic absorption bands for its various functional groups.[3][6][7][8]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| N-H (Amine & Amide) | 3500 - 3200 | Stretching |

| C-H (Formyl) | ~2900 | Stretching |

| C=O (Uracil & Amide) | 1750 - 1650 | Stretching |

| N-H (Amine & Amide) | 1650 - 1550 | Bending |

| C-N | 1400 - 1200 | Stretching |

Experimental Protocols for Spectral Acquisition

To obtain high-quality NMR and IR spectra of 6-amino-5-formamidouracil, the following experimental protocols are recommended based on standard practices for similar compounds.[2][3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : NMR spectrometer with a field strength of 400 MHz or higher.

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition :

-

Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Record the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the assignment of proton and carbon signals.

-

Infrared (IR) Spectroscopy

-

Instrumentation : Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition : Scan the sample over the range of 4000-400 cm⁻¹.

Structural Visualizations

The following diagrams illustrate the molecular structure of 6-amino-5-formamidouracil and the relationships between its different components.

Caption: Molecular structure of 6-Amino-5-formamidouracil highlighting the uracil core and its substituents.

Caption: Relationship between the molecular structure of 6-amino-5-formamidouracil and its corresponding NMR and IR spectral data.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and IR spectra of 6-amino-5-formamidouracil, a critical precursor in medicinal chemistry. By leveraging data from analogous structures, we have outlined the expected spectral features, which will aid researchers in the unambiguous characterization of this compound. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data, ensuring consistency and reliability in research and development settings. As a self-validating system, the comparison of experimentally obtained spectra with the predictive data presented herein will provide a high degree of confidence in the structural integrity of 6-amino-5-formamidouracil.

References

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC. Available at: [Link]

-

¹H-NMR and ¹³C-NMR spectra of 5-FA. (a) ¹H-NMR spectrum of 5-FA (600... - ResearchGate. Available at: [Link]

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - Frontiers. Available at: [Link]

-

Supplementary Data Design and Synthesis of Uracil Urea Derivatives as Potent and Selective Fatty Acid Amide Hydrolase Inhibitors - The Royal Society of Chemistry. Available at: [Link]

-

Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC. Available at: [Link]

-

6-Amino-5-formamido-1,3-dimethyluracil - LookChem. Available at: [Link]

-

Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition - SCIRP. Available at: [Link]

-

NMR signals of 6-aminouracil derivatives with various substituents in... - ResearchGate. Available at: [Link]

-

Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC. Available at: [Link]

-

6-Aminouracil: Geometries and spectra in the isolated state and in the solid state simulation. A comparison with 5-aminouracil | Request PDF - ResearchGate. Available at: [Link]

-

Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Available at: [Link]

-

Synthesis, characterization and spectroscopic properties of some new phenylazo-6-aminouracil - ResearchGate. Available at: [Link]

-

FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC. Available at: [Link]

Sources

- 1. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Biological Formation and Repair of Formamidopyrimidine DNA Lesions

Introduction: Reframing the "Biosynthesis" of 6-Amino-5-formamido-uracil

In the intricate landscape of molecular biology, the term "biosynthesis" typically evokes the enzymatic construction of molecules from simpler precursors. However, the query regarding "6-amino-5-formamido-uracil" leads us to a different, yet equally vital, biological process: the formation of DNA lesions through oxidative stress and their subsequent repair. The biologically pertinent molecule in this context is 2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy-Gua) , a significant and mutagenic lesion arising from the oxidative damage of guanine within the DNA helix.[1]

This guide, therefore, deviates from a traditional biosynthesis narrative. Instead, it offers an in-depth exploration of the chemical genesis of Fapy-Gua in DNA, the sophisticated enzymatic machinery that biological systems have evolved to counteract this damage, and the experimental methodologies employed by researchers to investigate these critical pathways. For professionals in drug development and molecular biology, understanding these mechanisms provides a crucial foundation for developing therapies targeting DNA repair pathways and for comprehending the molecular underpinnings of diseases linked to oxidative stress.

The Genesis of a Lesion: Formation of Formamidopyrimidines in DNA

Formamidopyrimidines, such as Fapy-Gua, are not products of a directed biosynthetic pathway but rather the unintended consequences of cellular metabolism and environmental insults.[1] They are primarily formed when DNA is attacked by reactive oxygen species (ROS), which are byproducts of normal metabolic processes and can be induced by external factors like UV radiation and various chemical agents.

The formation of Fapy-Gua shares a common precursor with another well-known oxidative DNA lesion, 8-oxo-7,8-dihydroguanine (8-oxoGua).[1][2][3] The process is initiated by the attack of a hydroxyl radical (•OH) at the C8 position of a guanine base within the DNA strand, forming a C8-OH-adduct radical.[1] The fate of this intermediate is dependent on the cellular redox environment.[3][4]

-

Oxidative Pathway: In the presence of oxygen, a one-electron oxidation of the C8-OH-adduct radical leads to the formation of 8-oxoGua.[3]

-

Reductive Pathway: Conversely, a one-electron reduction of the same radical intermediate results in the opening of the imidazole ring of the purine, yielding Fapy-Gua.[1][4] This reductive pathway is more prominent under anoxic conditions.[3][5]

The following diagram illustrates the formation of Fapy-Gua from a guanine residue in DNA:

Figure 1: Formation of Fapy-Gua and 8-oxoGua from a common radical precursor.

Cellular Defense: The Base Excision Repair Pathway

To preserve genomic integrity, cells have evolved a sophisticated and highly conserved DNA repair mechanism known as the Base Excision Repair (BER) pathway.[6] This pathway is responsible for identifying and removing a wide array of damaged or modified bases from the DNA, including formamidopyrimidines.[1][6] The BER pathway is initiated by a class of enzymes called DNA glycosylases, which recognize and excise specific types of damaged bases.[6]

The Key Player: Formamidopyrimidine-DNA Glycosylase (Fpg/MutM)

The primary enzyme responsible for the removal of Fapy-Gua from DNA in bacteria is Formamidopyrimidine-DNA Glycosylase (Fpg) , also known as MutM.[6][7][8] Fpg is a bifunctional enzyme, meaning it possesses both DNA glycosylase and AP (apurinic/apyrimidinic) lyase activities.[6][7] This dual functionality allows Fpg to not only cleave the N-glycosidic bond between the damaged base and the deoxyribose sugar but also to incise the DNA backbone at the resulting abasic site.[7]

While Fpg is widely distributed in bacteria, eukaryotic organisms possess homologous enzymes that also recognize and repair formamidopyrimidine lesions, although with some differences in substrate specificity.[6] For instance, some eukaryotic Fpg homologs show little to no activity on 8-oxoGua but are proficient at removing its further oxidation products.[6]

Enzymatic Mechanism of Fpg

The catalytic mechanism of Fpg is a well-orchestrated, multi-step process:

-

Lesion Recognition and Base Flipping: Fpg scans the DNA for lesions and, upon recognition of a substrate like Fapy-Gua, it flips the damaged nucleotide out of the DNA helix and into its active site.[6]

-

N-Glycosidic Bond Cleavage (Glycosylase Activity): The N-terminal proline residue of Fpg acts as the primary nucleophile, attacking the C1' of the deoxyribose sugar.[7] This attack is facilitated by the protonation of the leaving base by an acidic residue, such as glutamate.[7] This concerted action leads to the cleavage of the N-glycosidic bond, releasing the Fapy-Gua base and forming a covalent Schiff base intermediate between the enzyme and the DNA.[7]

-

DNA Backbone Incision (AP Lyase Activity): The Schiff base intermediate then undergoes a series of electronic rearrangements, leading to the elimination of the 3'-phosphate (β-elimination) and subsequently the 5'-phosphate (δ-elimination) from the abasic site.[7] This results in a single-nucleotide gap in the DNA strand with a 3'- and a 5'-phosphate terminus.

The following diagram provides a simplified representation of the Fpg enzymatic mechanism:

Figure 2: Simplified workflow of the Fpg enzymatic mechanism.

Biological Ramifications of Unrepaired Formamidopyrimidines

If left unrepaired, Fapy-Gua lesions are highly mutagenic.[1][5] During DNA replication, DNA polymerases often misinterpret the damaged base, leading to the insertion of an incorrect nucleotide opposite the lesion.[2][5] Specifically, Fapy-Gua can lead to G→T transversions and G→A transitions.[5] In mammalian cells, the mutagenicity of Fapy-Gua has been shown to be even greater than that of 8-oxoGua.[1] The accumulation of such mutations can contribute to a variety of pathological conditions, including cancer and metabolic syndromes.[1]

Experimental Protocols for the Study of Fapy-Gua Repair

Investigating the repair of Fapy-Gua lesions in vitro requires the preparation of specific DNA substrates and the development of robust enzyme assays.

Experimental Workflow: Fpg Glycosylase/Lyase Assay

The following diagram outlines a typical experimental workflow for assessing the activity of Fpg on a Fapy-Gua-containing DNA substrate.

Figure 3: A typical experimental workflow for an Fpg enzyme assay.

Detailed Protocol: In Vitro Fpg Enzyme Assay

This protocol provides a framework for measuring the activity of Fpg on a DNA duplex containing a site-specific Fapy-Gua lesion.

1. Preparation of the DNA Substrate:

-

Oligonucleotide Synthesis: Chemically synthesize a single-stranded DNA oligonucleotide containing a site-specific Fapy-Gua lesion. The synthesis of such modified oligonucleotides is a specialized process and is often outsourced to commercial vendors.

-

5'-End Labeling: The Fapy-Gua-containing oligonucleotide is radiolabeled at the 5'-end using T4 polynucleotide kinase and [γ-³²P]ATP. This allows for the visualization of the DNA fragments following the assay.

-

Purification of Labeled Oligonucleotide: The labeled oligonucleotide is purified from unincorporated nucleotides, typically using a denaturing polyacrylamide gel.

-

Annealing: The labeled, Fapy-Gua-containing strand is annealed to its complementary unlabeled strand in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

2. Fpg Enzyme Reaction:

-

Reaction Mixture: Prepare the reaction mixture on ice. A typical reaction mixture (20 µL final volume) contains:

-

1X Fpg reaction buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 100 mM KCl, 1 mM EDTA, 1 mM DTT)

-

10 nM of the radiolabeled Fapy-Gua DNA substrate

-

Purified Fpg enzyme (concentration to be optimized, e.g., 1-10 nM)

-

-

Initiation and Incubation: Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for a defined period (e.g., 15-60 minutes), depending on the enzyme concentration and desired extent of reaction.

-

Quenching: Stop the reaction by adding an equal volume of a loading buffer containing a denaturant (e.g., 95% formamide) and a tracking dye.

3. Product Analysis:

-

Denaturing Polyacrylamide Gel Electrophoresis (dPAGE): Heat the quenched reaction samples at 95°C for 5 minutes to denature the DNA duplex. Load the samples onto a high-resolution denaturing polyacrylamide gel (e.g., 20%).

-

Visualization and Quantification: After electrophoresis, expose the gel to a phosphor screen. The screen is then scanned using a phosphorimager. The intensity of the bands corresponding to the full-length substrate and the cleaved product are quantified using appropriate software.

4. Data Analysis:

-

The percentage of cleaved product is calculated as: (Intensity of product band / (Intensity of substrate band + Intensity of product band)) * 100.

-

By varying the incubation time and enzyme concentration, kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat) can be determined.

Quantitative Data: Kinetic Parameters of Fpg

The efficiency of Fpg in excising Fapy-Gua has been characterized through kinetic studies. The following table summarizes representative kinetic parameters for the excision of Fapy-Gua by E. coli Fpg.

| Substrate (Lesion:Opposite Base) | KM (nM) | kcat (min⁻¹) | kcat/KM (nM⁻¹min⁻¹) |

| Fapy-Gua:dC | 2.0 | 0.14 | 0.07 |

| Fapy-Gua:dA | ~34 | ~0.008 | ~0.00024 |

Data adapted from reference[2][9]. Values are approximate and can vary based on experimental conditions.

The data clearly indicate that Fpg is significantly more efficient at excising Fapy-Gua when it is paired with cytosine (dC) compared to when it is mispaired with adenine (dA).[2][9] This highlights the enzyme's ability to recognize the lesion within a proper base-pairing context.

Conclusion

While a dedicated biosynthetic pathway for 6-amino-5-formamido-uracil is not a recognized biological process, the formation of the structurally related Fapy-Gua lesion in DNA through oxidative damage is of profound biological and medical importance. The intricate mechanisms of its formation and its subsequent repair by enzymes like Fpg underscore the constant battle waged by cells to maintain genomic stability. For researchers and drug development professionals, a deep understanding of these pathways is paramount for devising strategies to combat diseases associated with DNA damage and for potentially modulating DNA repair processes for therapeutic benefit.

References

-

DNA-formamidopyrimidine glycosylase - M-CSA Mechanism and Catalytic Site Atlas. [Link]

-

Repair of DNA containing Fapy.dG and its beta-C-nucleoside analogue by formamidopyrimidine DNA glycosylase and MutY - PubMed. [Link]

-

Structural and biochemical studies of a plant formamidopyrimidine-DNA glycosylase reveal why eukaryotic Fpg glycosylases do not excise 8-oxoguanine - PMC. [Link]

-

Formamidopyrimidines in DNA: mechanisms of formation, repair, and biological effects - PubMed. [Link]

-

Repair of DNA Containing Fapy·dG and Its β-C-Nucleoside Analogue by Formamidopyrimidine DNA Glycosylase and MutY | Biochemistry - ACS Publications. [Link]

-

DNA-formamidopyrimidine glycosylase - Wikipedia. [Link]

-

Insights into the DNA repair process by the formamidopyrimidine-DNA glycosylase investigated by molecular dynamics - PubMed. [Link]

-

Formamidopyrimidines in DNA: Mechanisms of formation, repair, and biological effects | Request PDF - ResearchGate. [Link]

-

Formation of 8-oxoG and Fapy·G from a common precursor. - ResearchGate. [Link]

-

Biochemical and structural characterization of Fapy•dG replication by Human DNA polymerase β | Nucleic Acids Research | Oxford Academic. [Link]

Sources

- 1. Formamidopyrimidines in DNA: mechanisms of formation, repair, and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repair of DNA containing Fapy.dG and its beta-C-nucleoside analogue by formamidopyrimidine DNA glycosylase and MutY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Structural and biochemical studies of a plant formamidopyrimidine-DNA glycosylase reveal why eukaryotic Fpg glycosylases do not excise 8-oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. DNA-formamidopyrimidine glycosylase - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

6-Amino-5-formamido-uracil: Physicochemical Profiling, Aqueous Solubility, and Synthetic Workflows

Abstract 6-Amino-5-formamido-uracil (CAS: 10184-00-6), also referred to as 5-formamido-6-aminouracil, is a critical pyrimidine intermediate utilized in the synthesis of purine alkaloids, antiviral nucleotide analogs, and prebiotic nucleoside models[1][2]. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with an authoritative breakdown of its molecular weight, aqueous solubility dynamics, and validated experimental workflows.

Physicochemical Profile & Molecular Weight

Accurate physicochemical data is the cornerstone of any downstream formulation or synthetic application. 6-Amino-5-formamido-uracil is a white to off-white crystalline solid[1]. Its molecular architecture consists of a uracil core substituted with an amino group at the C6 position and a formamido group at the C5 position.

Table 1: Core Chemical Specifications

| Property | Value / Description |

| Chemical Name | 6-Amino-5-formamido-uracil |

| CAS Registry Number | 10184-00-6 |

| Molecular Formula | C₅H₆N₄O₃ |

| Molecular Weight | 170.13 g/mol [1][3] |

| Topological Polar Surface Area (TPSA) | ~120.8 Ų[1] |

| LogP (Predicted) | -0.49 (Hydrophilic tendency)[1] |

| Appearance | White crystalline solid[1] |

Aqueous Solubility Dynamics

A frequent challenge in pyrimidine chemistry is managing aqueous solubility. Despite a negative LogP indicating hydrophilicity, the intrinsic aqueous solubility of 6-Amino-5-formamido-uracil in cold, neutral water is highly restricted.

Mechanistic Causality of Solubility: The low intrinsic solubility is dictated by the highly stable, planar crystal lattice formed via extensive intermolecular hydrogen bonding between the uracil carbonyls (C2, C4) and the amino/formamido protons.

-

pH-Dependent Solubility: The uracil ring possesses acidic protons (typically N1 and N3) with pKa values in the range of 8.5 to 9.5. Consequently, while the molecule is sparingly soluble in neutral water, its solubility increases exponentially in alkaline aqueous media (pH > 9) due to the deprotonation of the imide nitrogen, which disrupts the crystal lattice and forms a highly water-soluble anionic species.

-

Thermal Dependence: The compound exhibits a steep solubility-temperature gradient, making hot water or hot aqueous buffers viable solvents for recrystallization.

Synthetic Utility and Prebiotic Relevance

6-Amino-5-formamido-uracil is not merely an industrial intermediate; it is a molecule of profound evolutionary significance.

-

Industrial Purine Synthesis: It serves as the immediate precursor to xanthine and other purine scaffolds. Dehydration and cyclization of the 5-formamido group with the 6-amino group yield the imidazole ring of the purine core[4].

-

Prebiotic Chemistry: Research by the Carell and Eschenmoser groups has identified 5-formamido-6-aminouracil as a highly regioselective precursor in the prebiotic synthesis of canonical RNA and DNA nucleosides. The formyl group reversibly protects the 5-position, forcing ribosylation to occur exclusively at the desired sites, thereby solving a major regioselectivity issue in the origins of life[2].

Synthetic and prebiotic pathways of 6-Amino-5-formamido-uracil.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis via Reductive Formylation

This method adapts the classic electrolytic reduction established by Yoshiro Ozaki, utilizing formic acid's dual role as both a solvent and a formylating agent[5][6].

Step-by-Step Methodology:

-

Precursor Suspension: Suspend 10.0 g of 5-phenylazo-6-aminouracil in 100 mL of concentrated (98%) formic acid. Rationale: Formic acid provides the necessary acidic environment for reduction while simultaneously supplying the formyl group required for the C5-amine.

-

Reduction: Introduce zinc dust (or apply electrolytic reduction) slowly under vigorous stirring at 0–5 °C to manage the exothermic cleavage of the azo bond.

-

Formylation & Heating: Once the reduction to 5,6-diaminouracil is complete (indicated by a color shift from deep orange to pale yellow), heat the mixture to 90 °C for 2 hours. This drives the regioselective formylation of the more nucleophilic 5-amino group.

-

Isolation: Concentrate the mixture in vacuo to 25% of its original volume. Add ice-cold water to precipitate the 6-Amino-5-formamido-uracil.

-

Validation: Filter, wash with cold ethanol, and dry. Verify the molecular weight (170.13 g/mol ) via LC-MS and structure via ¹H-NMR (look for the distinct formyl proton singlet at ~8.1 ppm).

Protocol B: Thermodynamic Aqueous Solubility Assessment

Kinetic solubility often overestimates true solubility due to supersaturation. This protocol guarantees true thermodynamic equilibrium.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount (e.g., 50 mg) of 6-Amino-5-formamido-uracil solid into a 5 mL glass vial.

-

Media Addition: Add 2.0 mL of the target aqueous media (e.g., pH 7.4 Phosphate Buffered Saline).

-

Isothermal Equilibration: Seal the vial and place it in a thermoshaker at 25 °C (or 37 °C for physiological relevance) at 500 RPM for 48 hours. Causality: 48 hours is strictly required to ensure the dissolution-precipitation equilibrium is fully established, preventing false-positive kinetic spikes.

-

Phase Separation: Extract 1.0 mL of the suspension and centrifuge at 15,000 × g for 15 minutes.

-

Self-Validation Check: Sample the supernatant at 24 hours and 48 hours. If the concentration varies by less than 5%, thermodynamic equilibrium is confirmed.

-

Quantification: Dilute the clear supernatant with mobile phase and quantify via HPLC-UV at 260 nm against a standard calibration curve.